5-Nitro-6-(4-nitrophenoxy)imidazo[2,1-b][1,3]thiazole
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Overview
Description
5-Nitro-6-(4-nitrophenoxy)imidazo[2,1-b][1,3]thiazole is a chemical compound with the molecular formula C11H6N4O5S It is known for its unique structure, which includes both nitro and phenoxy groups attached to an imidazo-thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-6-(4-nitrophenoxy)imidazo[2,1-b][1,3]thiazole typically involves the reaction of 4-nitrophenol with 5-nitroimidazo[2,1-b][1,3]thiazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-6-(4-nitrophenoxy)imidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Potassium carbonate in dimethylformamide (DMF) as a solvent.
Major Products Formed
Reduction: The major product would be the corresponding amine derivative.
Substitution: The major product would depend on the nucleophile used in the reaction.
Scientific Research Applications
5-Nitro-6-(4-nitrophenoxy)imidazo[2,1-b][1,3]thiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of antimicrobial and anticancer drugs.
Industry: It can be used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 5-Nitro-6-(4-nitrophenoxy)imidazo[2,1-b][1,3]thiazole is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitro groups may participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The phenoxy group may also play a role in binding to specific proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Nitro-6-(2-nitrophenoxy)imidazo[2,1-b][1,3]thiazole
- 5-Nitro-6-(3-nitrophenoxy)imidazo[2,1-b][1,3]thiazole
Uniqueness
5-Nitro-6-(4-nitrophenoxy)imidazo[2,1-b][1,3]thiazole is unique due to the specific positioning of the nitro and phenoxy groups, which can significantly influence its reactivity and interactions with other molecules. This positional specificity can lead to different biological activities and chemical properties compared to its isomers.
Properties
IUPAC Name |
5-nitro-6-(4-nitrophenoxy)imidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N4O5S/c16-14(17)7-1-3-8(4-2-7)20-9-10(15(18)19)13-5-6-21-11(13)12-9/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRVMNATTSYMAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(N3C=CSC3=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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